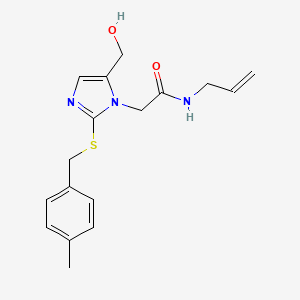
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran ring, a thiazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using a suitable linker, such as an acetamide group, through amide bond formation. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation, while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in cellular processes.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings may facilitate binding to these targets through π-π stacking interactions and hydrogen bonding. The compound’s effects are mediated through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(methylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Similar structure with a methylthio group instead of an ethylthio group.
2-(4-(ethylthio)phenyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide: Lacks the methoxy group on the benzofuran ring.
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the ethylthio group and the methoxybenzofuran moiety in 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide distinguishes it from similar compounds. These functional groups may confer unique biological activities and binding properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-3-28-16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-29-22)19-12-15-5-4-6-18(26-2)21(15)27-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYAKOAOCQQPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3005298.png)
![1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole](/img/structure/B3005300.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B3005302.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)
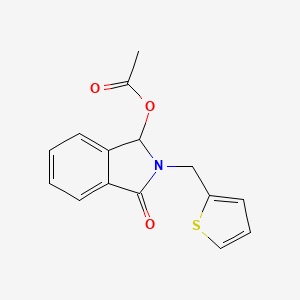
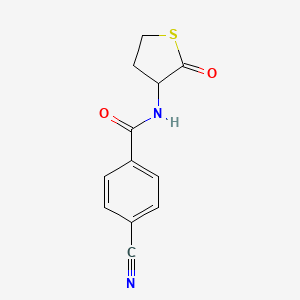
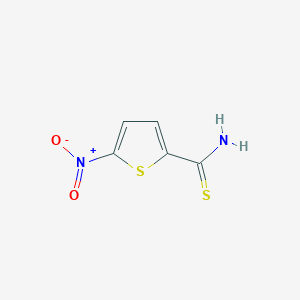
![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)
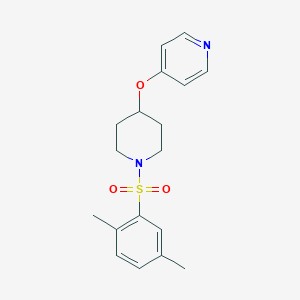
![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)
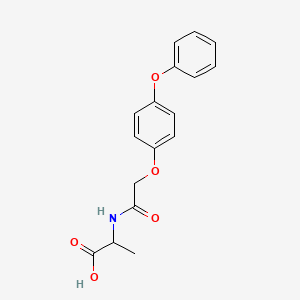
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)
